2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-su lphonate (ammonium sodium salt)
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Overview
Description
2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate (ammonium sodium salt) is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry for paper shading and other applications requiring bright, stable colors .
Preparation Methods
The synthesis of 2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate involves several steps:
Diazotization: 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid is diazotized.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The reactions are carried out in controlled environments to ensure the stability and quality of the final product.
Chemical Reactions Analysis
2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and experiments.
Biology: The compound’s staining properties make it useful in biological research for staining tissues and cells.
Mechanism of Action
The mechanism by which 2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate exerts its effects is primarily through its interaction with light. The compound absorbs specific wavelengths of light, which results in its characteristic color. The molecular structure, particularly the azo and benzothiazole groups, plays a crucial role in this light absorption process .
Comparison with Similar Compounds
Similar compounds include other azo dyes and benzothiazole derivatives. Compared to these, 2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate is unique due to its specific combination of functional groups, which confer its distinct color properties and stability. Some similar compounds are:
- Direct Yellow 142
- Direct Yellow 143
- Direct Yellow 147
These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Properties
Molecular Formula |
C26H26N5NaO9S3 |
---|---|
Molecular Weight |
671.7 g/mol |
IUPAC Name |
sodium;azane;2-[4-[[1-(2-methoxy-5-methyl-4-sulfoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C26H24N4O9S3.H3N.Na/c1-13-5-10-18-23(24(13)42(36,37)38)40-26(28-18)16-6-8-17(9-7-16)29-30-22(15(3)31)25(32)27-19-11-14(2)21(41(33,34)35)12-20(19)39-4;;/h5-12,22H,1-4H3,(H,27,32)(H,33,34,35)(H,36,37,38);1H3;/q;;+1/p-1 |
InChI Key |
BPSOMXDZJFRMBW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C(=C4)C)S(=O)(=O)O)OC)S(=O)(=O)[O-].N.[Na+] |
Origin of Product |
United States |
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